molecular formula C10H8N4O4 B2775369 [3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 197293-86-0

[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No. B2775369
CAS RN: 197293-86-0
M. Wt: 248.198
InChI Key: PUDWBRMRYFQHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 4-Nitrophenylacetic acid . 4-Nitrophenylacetic acid is an organic compound that belongs to the class of nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

While specific synthesis methods for “[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid” are not available, 3-Nitrophenylacetic acid is obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent in acetone .

Scientific Research Applications

Organic Synthesis

2-Nitrophenylacetic acid: , a related compound, is used in organic synthesis, particularly as a protecting group for primary alcohols . The alcohol can be esterified with 2-nitrophenylacetic acid, which can then be selectively removed using zinc and ammonium chloride . This process is compatible with other alcohol protecting groups and is crucial for complex organic synthesis.

Precursor for Heterocycles

The same compound serves as a precursor for many heterocycles. Complete reduction yields anilines, which can cyclize to form lactams, essential structures in many biologically active molecules . Partial reductive cyclization forms hydroxamic acids, which are valuable in medicinal chemistry.

Herbicide Development

2-Nitrophenylacetic acid has been utilized as an herbicide. Its structural features allow it to interfere with plant growth processes, making it a candidate for controlling unwanted vegetation .

Anticancer Research

The compound is a precursor of quindoline , which itself does not have many practical applications. However, quindoline derivatives are studied as potential enzyme inhibitors and anticancer agents .

Biological Activity Studies

Indole derivatives, which share a similar structural motif with the compound , have a broad spectrum of biological activities. They are investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmaceutical Applications

The indole scaffold, found in many synthetic drug molecules, binds with high affinity to multiple receptors. This makes derivatives of the compound valuable for developing new therapeutic agents .

Enzyme Inhibitor Development

Modifications of indole derivatives, akin to the compound , are explored for their potential as enzyme inhibitors. This application is significant in the development of drugs targeting specific metabolic pathways .

Antiviral Agent Research

Specific indole derivatives have shown inhibitory activity against influenza A and other viruses. This suggests that similar compounds, including the one you’re interested in, could be synthesized and tested for antiviral properties .

Future Directions

While specific future directions for “[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid” are not available, nitrophenylacetic acids and their derivatives are of interest in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-9(16)5-8-11-10(13-12-8)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2,(H,15,16)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDWBRMRYFQHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid

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